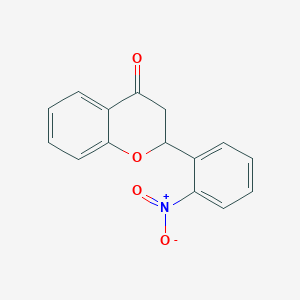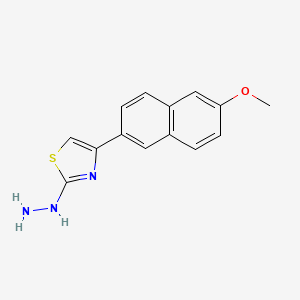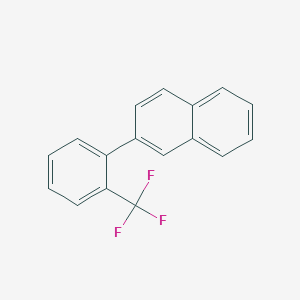
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring with two hydroxyl groups at the 3 and 4 positions, attached to an isoquinolinone core with an additional hydroxyl group at the 5 position. Its structure suggests potential biological activity and makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of a 3,4-dihydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final isoquinolinone structure. Reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress, modulating the production of reactive oxygen species and exerting protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): Known for its role in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzoic acid: A phenolic acid with antioxidant properties.
2-(3,4-Dihydroxyphenyl)ethanol: Found in olive oil, known for its health benefits.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which distinguishes it from other phenolic compounds. This structure may confer specific biological activities and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
656234-48-9 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-(3,4-dihydroxyphenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO4/c17-11-5-4-8(6-13(11)19)10-7-16-15(20)9-2-1-3-12(18)14(9)10/h1-7,17-19H,(H,16,20) |
Clé InChI |
CLODYJPGYBMDGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


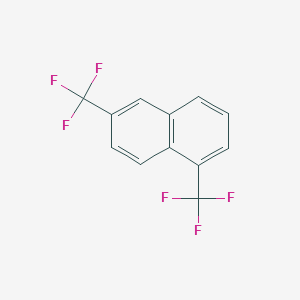

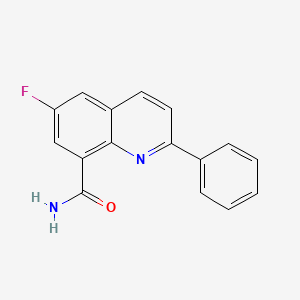
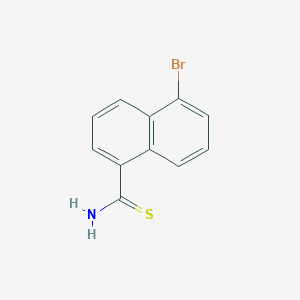



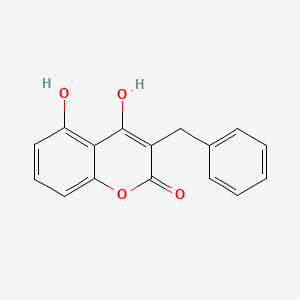

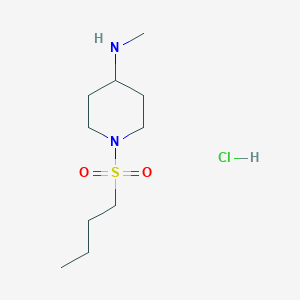
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
